α-Glucosidase Inhibition: Voglibose vs Acarbose
Voglibose, the N-substituted valiolamine derivative for which (R)-Valiolamine Voglibose serves as the key intermediate, exhibits 8.8-fold greater inhibitory potency against α-glucosidase compared to acarbose. In an enzyme-immobilized assay system using rat intestinal α-glucosidase, voglibose demonstrated an IC50 value of 13 nM, whereas acarbose required 114 nM to achieve 50% inhibition [1].
| Evidence Dimension | α-Glucosidase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Voglibose: 13 nM |
| Comparator Or Baseline | Acarbose: 114 nM |
| Quantified Difference | Voglibose is 8.8-fold more potent (lower IC50) |
| Conditions | Enzyme-immobilized amino-microplate assay using rat intestinal α-glucosidase (AGH) with 4-methylumbelliferyl-α-D-glucopyranoside substrate |
Why This Matters
This 8.8-fold potency differential justifies the selection of voglibose-based formulations and the valiolamine scaffold over acarbose for achieving effective postprandial glucose control at lower doses.
- [1] Matsui T, Shimada M, Saito N, Matsumoto K. α-Glucosidase Inhibition Assay in an Enzyme-immobilized Amino-microplate. Anal Sci. 2009;25(4):559-562. doi: 10.2116/analsci.25.559. View Source
